molecular formula C22H25N3O3S B1679455 5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one CAS No. 101387-98-8

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one

Cat. No. B1679455
M. Wt: 411.5 g/mol
InChI Key: YBCJDBBYBFMVEG-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for this compound. It appears to be a complex organic molecule, likely with multiple rings and functional groups based on its name, but without more information or a structural diagram, it’s difficult to provide a detailed description.



Synthesis Analysis

Similarly, I couldn’t find any specific information on the synthesis of this compound. The synthesis of complex organic molecules often involves multiple steps and a variety of chemical reactions, but without specific information, it’s impossible to provide a detailed synthesis analysis.



Molecular Structure Analysis

Without specific information or a structural diagram, it’s difficult to provide a detailed molecular structure analysis. The name suggests the presence of an indenoimidazolone ring system, methyl groups, a sulfinyl group, and a pyridyl group, but the exact structure can’t be determined from the name alone.



Chemical Reactions Analysis

Again, without specific information on this compound, it’s impossible to provide a detailed chemical reactions analysis. The reactivity of a compound depends on its molecular structure, particularly the functional groups it contains.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information or a structural diagram, it’s difficult to provide a detailed analysis of the physical and chemical properties.


Scientific Research Applications

Gastric H+/K+-ATPase Inhibition

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one and its derivatives have been investigated as potential inhibitors of gastric H+/K+-ATPase. These compounds, particularly those with specific substitutions on the imidazole moiety, have shown potent inhibitory effects on the acid secretory enzyme, suggesting their potential use in treating conditions related to excessive stomach acid production (Yamada et al., 1996).

Antiulcer Activity

Compounds structurally related to 5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one have been synthesized and tested for their antiulcer activity. Studies involving various animal models have demonstrated that these compounds exhibit significant antiulcer properties, making them promising candidates for the development of new antiulcer medications (Patil et al., 2010).

Platelet-Inhibitory and Vasodilatory Activities

Some derivatives of this compound have been synthesized and evaluated for their anti-platelet and vasodilatory activities. The studies have found that certain derivatives exhibit significant inhibitory effects on platelet aggregation and possess vasodilatory properties. This suggests their potential application in the treatment of cardiovascular diseases (Tanaka et al., 1994).

Antibacterial and Antifungal Activities

Novel derivatives of the compound have been synthesized and screened for their antimicrobial activities. The studies have shown that some of these derivatives exhibit notable antibacterial and antifungal properties, highlighting their potential use in developing new antimicrobial agents (Demchenko et al., 2021).

Structural and Electrochemical Studies

The compound and its derivatives have been subjected to structural and electrochemical studies to understand their properties better. These studies contribute to the development of new chemical entities with potential therapeutic applications (Zaki et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to provide a detailed analysis of the safety and hazards.


Future Directions

Without specific information on this compound, it’s difficult to speculate on future directions for research or applications. The potential for future research or applications would depend on the compound’s properties and any unique characteristics it may have.


properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCJDBBYBFMVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906113
Record name 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one

CAS RN

101387-98-8
Record name 5,7-Dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101387-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 18-5364
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101387988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Reactant of Route 2
Reactant of Route 2
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Reactant of Route 3
Reactant of Route 3
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Reactant of Route 4
Reactant of Route 4
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Reactant of Route 5
Reactant of Route 5
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Reactant of Route 6
Reactant of Route 6
5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one

Citations

For This Compound
2
Citations
KS Jain, AK Shah, J Bariwal, SM Shelke… - Bioorganic & medicinal …, 2007 - Elsevier
Acid-peptic ulcers and diseases have been increasingly on rise in today’s era of globalization, which is characterized by hurry, worry, and curry. This review summarizes various …
Number of citations: 182 www.sciencedirect.com
MJ Bariwal - 2008 - core.ac.uk
This is to certify that the present work submitted for the Ph. D. Degree of Saurashtra University by Mr. Jitender Bariwal has been the result of work carried out under our supervision and …
Number of citations: 1 core.ac.uk

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